molecular formula C14H13ClN6O B11212817 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

Cat. No.: B11212817
M. Wt: 316.74 g/mol
InChI Key: SRMZYWQULLGZAX-UHFFFAOYSA-N
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Description

N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro and methyl group on the phenyl ring, along with the pyrazolo[3,4-d]pyrimidine core, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-chloro-4-methylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions.

    Acetohydrazide Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with acetic anhydride to introduce the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea under reflux conditions.

Major Products

    Oxidation: Formation of 3-chloro-4-methylbenzoic acid.

    Reduction: Formation of dihydropyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of 3-amino-4-methylphenyl derivatives.

Scientific Research Applications

N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide has been studied for various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, it prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.

    3-Chloro-4-methylphenyl Derivatives: Compounds with similar phenyl ring substitutions but different core structures.

Uniqueness

N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the 3-chloro-4-methylphenyl group, which imparts distinct biological activities and chemical properties. This combination enhances its potential as a therapeutic agent, particularly in cancer treatment .

Properties

Molecular Formula

C14H13ClN6O

Molecular Weight

316.74 g/mol

IUPAC Name

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

InChI

InChI=1S/C14H13ClN6O/c1-8-3-4-10(5-12(8)15)21-14-11(6-18-21)13(16-7-17-14)20-19-9(2)22/h3-7H,1-2H3,(H,19,22)(H,16,17,20)

InChI Key

SRMZYWQULLGZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C)Cl

solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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